molecular formula C13H18ClNO2S B5507578 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine

1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine

Cat. No. B5507578
M. Wt: 287.81 g/mol
InChI Key: MMZPXYKMQBKGEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those similar to "1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine," often involves the direct reaction of sulfonyl chlorides with amines or through the utilization of sulfonyl azides in [3+2] cycloaddition reactions with alkynes to form 1-sulfonyl-1,2,3-triazoles, a process that can be related to the synthesis of complex sulfonamides (Kadhim et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including our compound of interest, is characterized by the presence of the sulfonamide group, which significantly influences the molecule's reactivity and interactions. The structural versatility of sulfonamides enables a wide range of biological activities and chemical properties, making them crucial in medicinal chemistry and other applications (Carta et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including "1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine," participate in various chemical reactions, showcasing their ability to interact with different reagents and conditions. These reactions can include electrophilic substitution, nucleophilic addition, and cycloaddition, which are foundational for the synthesis and modification of sulfonamide-based compounds (Watson et al., 2021).

Physical Properties Analysis

The physical properties of sulfonamide compounds are influenced by their molecular structure, including solubility, melting point, and crystallinity. These properties are critical for the application of sulfonamides in different fields, such as pharmaceuticals, agrochemicals, and material science. The solubility of sulfonamides can vary significantly depending on the substituents attached to the sulfonamide nitrogen, affecting their bioavailability and application potential (Azevedo-Barbosa et al., 2020).

Chemical Properties Analysis

The chemical properties of "1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine" and related sulfonamide compounds are characterized by their reactivity towards various chemical reagents. The sulfonamide group's presence affects the acidity of the hydrogen atoms adjacent to the nitrogen, enabling nucleophilic substitution reactions that are central to the modification and functionalization of these molecules for different applications (Ribeiro et al., 2022).

Scientific Research Applications

Analytical Chemistry Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development : A study detailed the development of a LC-MS/MS method for quantitatively determining SCH 211803, a compound structurally related to 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine, in plasma. This method, validated in rat and monkey plasma, showcases the role of similar compounds in supporting pre-clinical studies through accurate and sensitive analysis (Yang et al., 2004).

Organic Synthesis and Antibacterial Evaluation

Antibacterial Agents : A study synthesized and evaluated the antibacterial activity of derivatives containing the 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, indicating their potential in developing new antibacterial compounds. The targeted molecules were designed to combat bacterial infections, highlighting the medicinal chemistry applications of related compounds (Aziz‐ur‐Rehman et al., 2017).

Materials Science and Chemistry

Ionic Liquids and Spin Probes : The synthesis of 4-sulfonatooxy-2,2,6,6-tetramethylpiperidine-1-yloxyl derivatives was reported for investigating properties of ionic liquids. This research shows the importance of such compounds in studying the molecular domain of ionic liquids, providing insights into their structure and behavior (Strehmel et al., 2008).

Environmental and Chemical Engineering

Nanofiltration Membranes for Dye Treatment : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes demonstrate improved water flux and dye rejection capabilities, indicating the role of such compounds in enhancing the efficiency of water treatment processes (Liu et al., 2012).

Future Directions

The future directions for the study and application of “1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine” are not well-documented .

properties

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPXYKMQBKGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chlorobenzyl)sulfonyl]-4-methylpiperidine

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